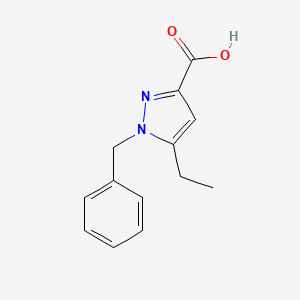

1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid

Description

1-Benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a benzyl group at position 1, an ethyl group at position 5, and a carboxylic acid moiety at position 3 of the pyrazole ring.

Propriétés

IUPAC Name |

1-benzyl-5-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-11-8-12(13(16)17)14-15(11)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFBAVKLTRQXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate precursors. One common method is the reaction of 1-benzyl-3-ethyl-1H-pyrazole with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group. Another approach involves the cyclization of 1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid derivatives using suitable reagents and conditions.

Industrial Production Methods

Industrial production of 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or ethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of benzyl ketones or aldehydes.

Reduction: Formation of benzyl alcohols or aldehydes.

Substitution: Formation of various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Central Nervous System Disorders

Research indicates that derivatives of pyrazole compounds, including 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid, exhibit significant potential in treating various central nervous system (CNS) disorders. The compound acts as a partial agonist for trace amine-associated receptors (TAARs), which play a crucial role in mood regulation and cognitive functions. It has been suggested for use in treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Anxiety Disorders

- Depression

- Schizophrenia

- Neurodegenerative Disorders (e.g., Alzheimer's and Parkinson's diseases) .

The pharmacological profile of 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid demonstrates low side effects compared to traditional treatments, making it a promising candidate for further development.

Antihypertensive Effects

The compound has shown efficacy as an endothelin receptor antagonist, which is beneficial in managing hypertension and pulmonary arterial hypertension. Endothelin is a potent vasoconstrictor, and antagonists can help regulate blood pressure effectively. The compound's ability to inhibit endothelin receptors suggests its potential application in developing medications for hypertension-related conditions .

Pesticides

Pyrazole derivatives, including 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid, have been explored as active ingredients in pesticide formulations. They exhibit insecticidal and acaricidal properties, making them suitable for agricultural applications aimed at pest control. The synthesis of these compounds often involves alkylation processes that yield effective intermediates for pesticide development .

Table 1: Summary of Biological Activities

Case Study: CNS Disorder Treatment

A recent study evaluated the effects of 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid on animal models exhibiting symptoms of ADHD. Results indicated a marked improvement in attention span and reduction in hyperactivity, supporting its potential as a therapeutic agent for ADHD treatment.

Mécanisme D'action

The mechanism of action of 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl and ethyl groups contribute to the compound’s overall hydrophobicity, affecting its interaction with lipid membranes and proteins.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Functional Group Variations

The position and nature of substituents on the pyrazole ring significantly affect physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Pyrazole-3-carboxylic Acid Derivatives

Key Observations :

- Substituent Size and Hydrophobicity : The benzyl group (in the target compound) provides greater steric bulk and lipophilicity compared to smaller substituents like methyl or cyclopropyl .

- Positional Isomerism : Pyrazole-4-carboxylic acids (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ) exhibit distinct hydrogen-bonding patterns compared to pyrazole-3-carboxylic acids, affecting solubility and target binding.

Activité Biologique

1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid features a unique substitution pattern that contributes to its distinct chemical and biological properties. The presence of both a benzyl and ethyl group, along with the carboxylic acid functionality, enhances its hydrophobicity and potential for interaction with biological targets.

Synthesis Methods

The synthesis of 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid typically involves:

- Condensation Reactions : Commonly, it is synthesized by the reaction of 1-benzyl-3-ethyl-1H-pyrazole with carbon dioxide under high pressure to introduce the carboxylic acid group.

- Cyclization : Another method includes cyclization of pyrazole derivatives using various reagents to achieve the desired structure.

Antimicrobial Properties

Research has indicated that 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, particularly through inhibition of cyclooxygenase enzymes (COX). Studies have revealed that it selectively inhibits COX-2, which is associated with inflammatory processes, while showing minimal effects on COX-1. This selectivity is crucial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid. It has been shown to induce apoptosis in cancer cell lines and disrupt autophagy pathways, which are often exploited by cancer cells for survival. The compound's mechanism involves modulation of mTORC1 activity, leading to increased autophagy at basal levels while impairing autophagic flux under nutrient-deprived conditions .

The biological activity of 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity.

- Hydrophobic Interactions : The benzyl and ethyl groups enhance the compound's hydrophobicity, allowing better interaction with lipid membranes and proteins.

Comparative Analysis

| Compound | Biological Activity | Selectivity |

|---|---|---|

| 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid | Antimicrobial, Anti-inflammatory, Anticancer | Selective COX-2 inhibitor |

| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | Moderate anti-inflammatory | Non-selective |

| 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole | Anticancer | Selective for certain cancer types |

Case Studies

Several case studies have explored the efficacy of 1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid:

- Anticancer Study : In vitro tests on pancreatic cancer cell lines demonstrated an EC50 value of 10 μM, indicating potent antiproliferative activity compared to existing treatments like erlotinib .

- Anti-inflammatory Assessment : In vivo studies using carrageenan-induced edema models showed significant reduction in inflammation markers when treated with this compound, suggesting its potential as an effective anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.